5-TAMRA Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
5-TAMRA Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097), a widely utilized fluorescent probe in biological research and drug development. This document details its core spectral characteristics, provides experimental protocols for its use, and illustrates a key experimental workflow.
Core Spectral and Physicochemical Properties
5-TAMRA azide is a bright, orange-red fluorescent dye that belongs to the rhodamine family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, making 5-TAMRA azide an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules.[1][2]
The key spectral properties of 5-TAMRA azide are summarized in the table below. It is important to note that slight variations in these values can be observed between different suppliers and measurement conditions (e.g., solvent).
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 541 - 555 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |
| Emission Maximum (λem) | 567 - 579 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |
| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | [Lumiprobe][4], [Vector Laboratories][5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [Lumiprobe][4] |
| Molecular Weight | 512.56 g/mol | [Lumiprobe][4] |
| Solubility | DMSO, DMF, Methanol | [Jena Bioscience][3] |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of a fluorophore like 5-TAMRA azide.
Materials:
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Spectrofluorometer
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Quartz cuvettes
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5-TAMRA azide
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Anhydrous DMSO or ethanol
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Buffer of choice (e.g., Phosphate Buffered Saline, PBS)
Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of 5-TAMRA azide (e.g., 1-10 mM) in anhydrous DMSO.
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Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.05 at the excitation maximum to avoid inner filter effects.
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Excitation Spectrum Measurement:
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Set the emission wavelength to the expected maximum (e.g., 575 nm).
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Scan a range of excitation wavelengths (e.g., 480-570 nm).
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The peak of the resulting spectrum is the excitation maximum (λex).
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Emission Spectrum Measurement:
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Set the excitation wavelength to the determined λex (e.g., 550 nm).
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Scan a range of emission wavelengths (e.g., 560-650 nm).
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The peak of the resulting spectrum is the emission maximum (λem).
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Protocol for Determining Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used.[6][7]
Materials:
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Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)
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5-TAMRA azide
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Ethanol (spectroscopic grade)
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UV-Vis spectrophotometer
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Spectrofluorometer
Procedure:
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Prepare Solutions: Prepare a series of dilutions for both the standard and 5-TAMRA azide in ethanol, ensuring the absorbance at the excitation wavelength is below 0.05.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
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Measure Fluorescence: Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
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Calculate Quantum Yield: The quantum yield of 5-TAMRA azide (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
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Φ_std is the quantum yield of the standard.
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I is the integrated fluorescence intensity.
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A is the absorbance at the excitation wavelength.
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n is the refractive index of the solvent (n_sample = n_std if the same solvent is used).
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Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general workflow for labeling an alkyne-modified protein with 5-TAMRA azide.
Materials:
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Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
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5-TAMRA azide
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., Sodium Ascorbate)
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Copper-chelating ligand (e.g., THPTA)
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DMSO
Procedure:
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Prepare Reagents:
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Dissolve the alkyne-modified protein in the reaction buffer.
-
Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
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Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (B8700270) (e.g., 500 mM in water).
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Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
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To the alkyne-modified protein solution, add 5-TAMRA azide to the desired final concentration (typically a molar excess).
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Add the copper-chelating ligand.
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Add CuSO₄.
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Initiate the reaction by adding the sodium ascorbate solution.
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-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
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Purification: Remove excess reagents and purify the labeled protein using methods such as size exclusion chromatography or dialysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application of 5-TAMRA azide for biomolecule labeling.
